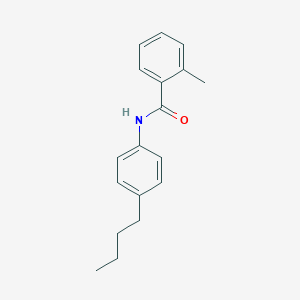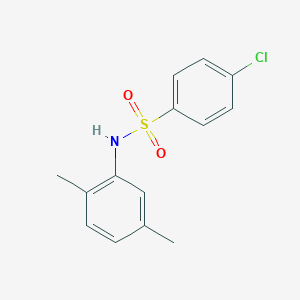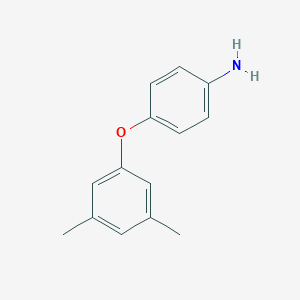
4-(3,5-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It is commonly used in the manufacture of dyes . The compound is an irritant .
Molecular Structure Analysis
The molecular weight of 4-(3,5-Dimethylphenoxy)aniline is 213.28 g/mol . The structure and composition of the polymers synthesized from aniline derivatives have been confirmed by various spectroscopic techniques .Chemical Reactions Analysis
Anilines are precursors to many industrial chemicals. They are generally regarded as benzene rings that are elaborated to build larger molecules . The presence of a substituent at the aromatic ring of the polymer resulted in a hypsochromic shift of the absorption maxima .Physical And Chemical Properties Analysis
4-(3,5-Dimethylphenoxy)aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .Wissenschaftliche Forschungsanwendungen
Aniline and Its Derivatives in Scientific Research
Aniline and its derivatives play a crucial role in various scientific applications, extending from materials science to organic synthesis. These compounds are foundational in the development of dyes, polymers, pharmaceuticals, and agrochemicals. Aniline itself, as a parent compound, has been commercially important for over 90 years and is integral to the manufacturing of a vast range of products, from dyes for textiles to pharmaceuticals and explosives (Skeen, 1948).
Advances in Organic Synthesis
The synthesis and functionalization of aniline derivatives are pivotal in organic chemistry, offering pathways to a broad spectrum of functional materials. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers from aniline derivatives represents an innovative approach to creating oxygenated fuels, showcasing the versatility of aniline frameworks in developing environmentally friendly fuel alternatives (Baranowski, Bahmanpour, & Kröcher, 2017).
Polymer Science and Engineering
Aniline derivatives are integral to the production of conductive polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for example, have garnered significant attention due to their high electrical conductivity and stability, marking them as promising candidates for applications in electronics and energy storage (Gueye, Carella, Faure-Vincent, Demadrille, & Simonato, 2020).
Environmental Chemistry
Aniline derivatives' environmental impact and remediation strategies are also a significant research area. Studies on the aquatic toxicity of bisphenol A, an aniline derivative, illustrate the complex interactions these compounds can have with aquatic ecosystems and underscore the importance of understanding their environmental behaviors for regulation and mitigation purposes (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQDVYCIYFSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235843 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)aniline | |
CAS RN |
86823-17-8 |
Source


|
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

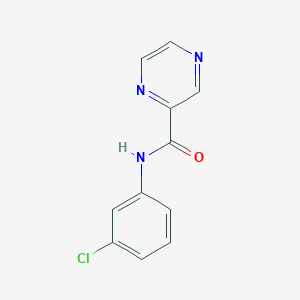
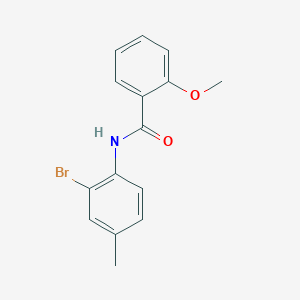
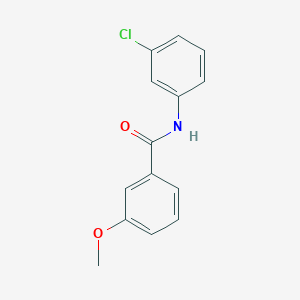
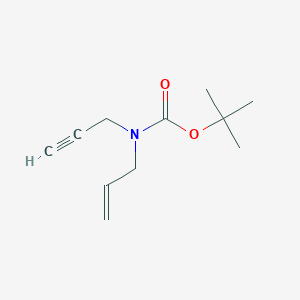
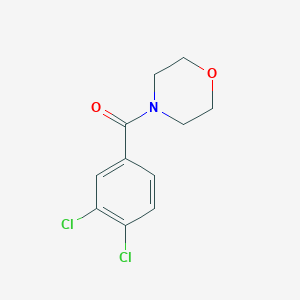
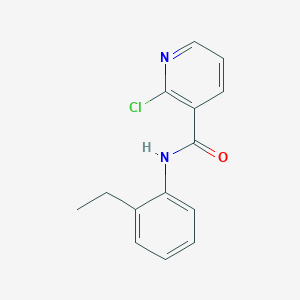
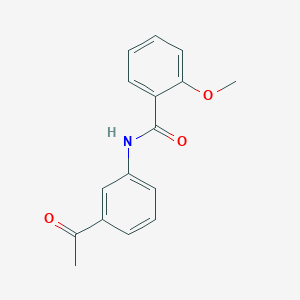
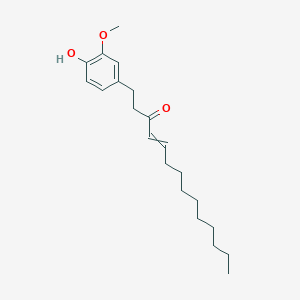
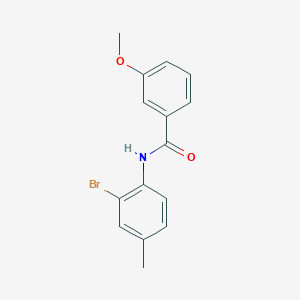

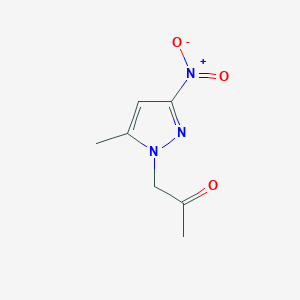
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
